molecular formula C19H18N2O6S B2778932 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-46-6

1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2778932
CAS No.: 877811-46-6
M. Wt: 402.42
InChI Key: LXYHTTKBEZVOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, with a 4-nitrophenylsulfonyl group at the 1'-position. This scaffold is recognized for its anticancer activity, particularly against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with IC50 values ranging from 0.31 to 5.62 µM . The 4-nitrophenylsulfonyl moiety enhances cytotoxicity by promoting apoptosis and disrupting cell cycle progression .

Properties

IUPAC Name

1'-(4-nitrophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-17-13-19(27-18-4-2-1-3-16(17)18)9-11-20(12-10-19)28(25,26)15-7-5-14(6-8-15)21(23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYHTTKBEZVOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative. This step often requires the use of a strong base and a suitable solvent to facilitate the formation of the spiro junction.

    Introduction of the 4-Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperidinone ring with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Reduction: 1’-((4-Aminophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chroman ring.

Scientific Research Applications

1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure could also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

The sulfonyl group and its substituents significantly influence bioactivity. Key comparisons include:

Compound Substituent IC50 (µM) Selectivity Index (SI) Key Findings References
1'-(4-Nitrophenylsulfonyl) 4-NO2-C6H4SO2 0.31–5.62 (MCF-7, A2780, HT-29) Not reported Induces apoptosis; arrests G2-M phase
SZ2 2-Nitrophenylsulfonyl Not reported Not reported Lower activity vs. 4-nitro isomer
SZ5 Thiophen-2-ylsulfonyl Not reported SI = 13.37 (B16F10) High selectivity for melanoma
Compound 15 Trimethoxyphenyl 18.77–47.05 Not reported Least active derivative

Key Observations :

  • The 4-nitrophenylsulfonyl group confers superior potency compared to its 2-nitro isomer (SZ2), likely due to enhanced electron-withdrawing effects and steric compatibility with cellular targets .
  • Thiophen-2-ylsulfonyl derivatives (e.g., SZ5) exhibit high selectivity for melanoma (B16F10), emphasizing the role of heterocyclic sulfonyl groups in tissue-specific targeting .
  • Bulky substituents like trimethoxyphenyl reduce activity, suggesting steric hindrance limits target engagement .

Mechanisms of Action

  • Apoptosis Induction : The 4-nitrophenylsulfonyl derivative increases early apoptosis by >3-fold in MCF-7 cells and induces sub-G1 and G2-M phase arrest .
  • ACC Inhibition: Structural analogues with quinoline or indole moieties (e.g., ACC inhibitors) target acetyl-CoA carboxylase, a key enzyme in lipid metabolism .
  • Selectivity: Thiophen-2-ylsulfonyl derivatives show melanoma-specific activity, likely due to interactions with melanocyte-specific pathways .

Pharmacokinetic Considerations

  • Solubility: Sulfonyl groups improve water solubility compared to non-polar substituents (e.g., trimethoxyphenyl), enhancing cellular uptake .

Biological Activity

The compound 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The resulting compound exhibits a unique spiro structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Sulfonamide compounds are known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining pH and fluid balance in the body. By mimicking the natural substrates of these enzymes, 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one can disrupt normal cellular functions, leading to various pharmacological effects.

Antiproliferative and Antiparasitic Activity

Recent studies have highlighted the antiproliferative activity of spiro[chromane-2,4'-piperidine] derivatives. For instance, a series of derivatives were evaluated for their efficacy against human cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). Notably, compounds within this class demonstrated significant inhibition with IC50 values in the micromolar range, indicating promising anticancer properties .

Moreover, related studies on chroman derivatives have shown potent antiparasitic activity against pathogens like Trypanosoma brucei and Leishmania infantum, with selectivity indices greater than 7 and low toxicity profiles. These findings suggest that the sulfonamide functionality may enhance the bioactivity against parasitic infections .

Case Study 1: Anticancer Activity

In a study published in PMC, various spirocyclic compounds were screened for their anticancer properties. Compound 18 exhibited an IC50 value of 9.6 μM against HMEC-1 cells, showcasing its potential as a therapeutic agent in cancer treatment. The structural modifications in these compounds were crucial for enhancing their biological activity .

Case Study 2: Antiparasitic Efficacy

A series of chroman-4-one analogues were synthesized and evaluated for their inhibitory effects on Trypanosoma brucei PTR1 and Leishmania major PTR1. One compound demonstrated significant activity against both parasites with a selectivity index indicating low cytotoxicity compared to standard treatments .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Compound 11AnticancerL121012.5
Compound 5fAntiparasiticEntamoeba histolytica1.47
Compound 18AnticancerHMEC-19.6
Compound 1AntiparasiticTrypanosoma bruceiNot specified

Q & A

Q. What are the standard synthetic routes for 1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one?

The synthesis typically involves multi-step routes, including:

  • Spirocyclization : Formation of the spiro[chroman-2,4'-piperidin]-4-one core via intramolecular cyclization under acidic or basic conditions .
  • Sulfonylation : Reacting the spiro intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Characterization via 1^1H/13^13C NMR, HRMS, and elemental analysis is critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
  • Spectroscopy : 1^1H NMR (DMSO-d6, 400 MHz) to confirm the sulfonyl group (δ 7.93–7.71 ppm for aromatic protons) and spiro-piperidine protons (δ 3.38–1.61 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 358.1364 for the phenylsulfonyl analog) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Limited aqueous solubility; typically dissolved in DMSO (10 mM stock) for biological assays .
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the sulfonamide group.
  • LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl group affect biological activity?

  • Electron-Withdrawing Groups : The 4-nitro group enhances electrophilicity, improving target binding (e.g., enzyme inhibition via sulfonamide interactions). Analog studies show IC50 values vary by substituent: phenylsulfonyl (IC50 = 5.2 μM in MCF-7) vs. naphthylsulfonyl (IC50 = 3.8 μM) .
  • Steric Effects : Bulkier groups (e.g., biphenylsulfonyl) reduce cell permeability, as seen in HT29 colon cancer models .

Q. What methodologies are used to analyze its mechanism of action in anticancer studies?

  • Cytotoxicity Assays : MTT assay (72-hour exposure, 0–50 μM range) to determine IC50 values across cell lines (e.g., MCF-7, A2780) .
  • Apoptosis Analysis : Annexin V/PI staining with flow cytometry (NovoCyte) to quantify early/late apoptotic populations. Compound 16 (20 μM) induced 45% apoptosis in MCF-7 cells .
  • Molecular Docking : AutoDock Vina to predict binding to tubulin (PDB: 1SA0) or HDAC8, highlighting sulfonamide interactions with catalytic residues .

Q. How can conflicting cytotoxicity data across studies be reconciled?

  • Cell Line Variability : Differences in membrane transporters (e.g., P-gp overexpression in resistant lines) affect drug accumulation. For example, IC50 in A2780 (ovary) vs. HT29 (colon) varies 2.5-fold .
  • Assay Conditions : Serum concentration (10% FBS vs. serum-free) and exposure time (48 vs. 72 hours) impact results. Standardize protocols using CLSI guidelines .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Esterification of the ketone group (e.g., acetyl prodrug) improves oral bioavailability (rat model: 62% vs. 28% for parent compound) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm, PDI <0.2) enhance tumor accumulation (3-fold vs. free drug in xenografts) .

Methodological Considerations

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm spiro-junction connectivity .
  • Deuterated Solvents : DMSO-d6 for sharp aromatic proton signals; CDCl3 for aliphatic regions .

Q. How is metabolic stability assessed in preclinical development?

  • Microsomal Assays : Incubate with liver microsomes (human/rat, NADPH system); LC-MS/MS to quantify parent compound depletion (t1/2 = 12 minutes in human) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify enzyme inhibition risks (IC50 >10 μM indicates low risk) .

Contradictions and Limitations

  • Bioactivity Inconsistencies : Some analogs show potent activity in breast cancer (MCF-7) but not prostate (PC3), likely due to tissue-specific target expression .
  • Synthetic Yield Variability : Sulfonylation step yields range from 69–77% depending on steric hindrance; optimize via microwave-assisted synthesis (20% yield increase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.